molecular formula C11H20BNO2 B13458656 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine

3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine

Cat. No.: B13458656
M. Wt: 209.10 g/mol
InChI Key: JDWBYMFTHITNIE-CLFYSBASSA-N
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Description

(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a boron-containing group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine typically involves the reaction of pyrrolidine derivatives with boron-containing reagents. One common method is the reaction of pyrrolidine with tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the boron-containing group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the boron group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted pyrrolidine derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a precursor to biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Industry

In the industrial sector, (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is used in the production of materials with specific properties, such as polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with nucleophiles, making it useful in various chemical reactions. The pathways involved include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing pyrrolidine derivatives and boronic acids. Examples include:

  • (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
  • (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine

Uniqueness

What sets (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine apart is its specific structure, which combines the reactivity of the boron-containing group with the stability of the pyrrolidine ring. This unique combination makes it particularly useful in synthetic chemistry and various applications in research and industry.

Properties

Molecular Formula

C11H20BNO2

Molecular Weight

209.10 g/mol

IUPAC Name

(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine

InChI

InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7,13H,5-6,8H2,1-4H3/b9-7-

InChI Key

JDWBYMFTHITNIE-CLFYSBASSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCNC2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCNC2

Origin of Product

United States

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